Ethyl 5-chloropentanoate Ethyl 5-chloropentanoate
Brand Name: Vulcanchem
CAS No.: 2323-81-1
VCID: VC4093721
InChI: InChI=1S/C7H13ClO2/c1-2-10-7(9)5-3-4-6-8/h2-6H2,1H3
SMILES: CCOC(=O)CCCCCl
Molecular Formula: C7H13ClO2
Molecular Weight: 164.63 g/mol

Ethyl 5-chloropentanoate

CAS No.: 2323-81-1

Cat. No.: VC4093721

Molecular Formula: C7H13ClO2

Molecular Weight: 164.63 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-chloropentanoate - 2323-81-1

Specification

CAS No. 2323-81-1
Molecular Formula C7H13ClO2
Molecular Weight 164.63 g/mol
IUPAC Name ethyl 5-chloropentanoate
Standard InChI InChI=1S/C7H13ClO2/c1-2-10-7(9)5-3-4-6-8/h2-6H2,1H3
Standard InChI Key JHPBGAORCOXWNO-UHFFFAOYSA-N
SMILES CCOC(=O)CCCCCl
Canonical SMILES CCOC(=O)CCCCCl

Introduction

Structural and Molecular Characteristics

Ethyl 5-chloropentanoate features a linear carbon chain with a chlorine atom at the terminal position (C5) and an ethyl ester group at C1 (Figure 1). The IUPAC name (ethyl 5-chloropentanoate) reflects this arrangement, while its Canonical SMILES (CCOC(=O)CCCCCl\text{CCOC(=O)CCCCCl}) provides a precise representation of atomic connectivity . The compound’s molecular weight is 164.63 g/mol, and its density is approximately 1.0g/cm31.0 \, \text{g/cm}^3 .

Key Structural Features:

  • Ester Group (-COOCH2CH3\text{-COOCH}_2\text{CH}_3): Enhances solubility in organic solvents and participates in hydrolysis or transesterification reactions.

  • Chlorine Atom (-Cl\text{-Cl}): Introduces polarity and enables nucleophilic substitution reactions, making the compound a versatile synthetic intermediate.

Physical and Chemical Properties

Ethyl 5-chloropentanoate exhibits distinct physicochemical properties critical for its handling and application in laboratory settings (Table 1) :

Table 1: Physicochemical Properties of Ethyl 5-Chloropentanoate

PropertyValue
Boiling Point206.1±13.0C206.1 \pm 13.0^\circ \text{C}
Flash Point85.1±15.3C85.1 \pm 15.3^\circ \text{C}
Vapor Pressure0.2±0.4mmHg0.2 \pm 0.4 \, \text{mmHg}
LogP (Partition Coefficient)1.99
Refractive Index1.431

The compound’s moderate boiling point and low vapor pressure suggest stability under standard laboratory conditions, while its LogP value indicates moderate lipophilicity, favoring membrane permeability in biological systems.

Reactivity and Synthetic Utility

Hydrolysis and Functional Group Interconversion

Ethyl 5-chloropentanoate undergoes hydrolysis in acidic or basic media to yield 5-chloropentanoic acid and ethanol. This reaction is pivotal for generating carboxylic acid derivatives, which are precursors for amides and esters in drug synthesis .

Nucleophilic Substitution at the Chlorine Center

The chlorine atom at C5 participates in SN2\text{S}_\text{N}2 reactions with nucleophiles such as amines or thiols. For example, reaction with ammonia produces 5-aminopentanoic acid derivatives, which are building blocks for peptidomimetics .

Reduction Pathways

Reduction with agents like lithium aluminum hydride (LiAlH4\text{LiAlH}_4) converts the ester to 5-chloropentanol, a compound with applications in polymer chemistry .

Applications in Pharmaceutical Research

Antimicrobial Agent Development

Recent studies demonstrate the use of ethyl 5-chloropentanoate derivatives in combating microbial pathogens. For instance, 5-chloro-4-(1,3-oxazol-5-yl)pyrrole-3-carboxylic acid, synthesized from ethyl 5-chloropentanoate precursors, exhibits potent antifungal activity against Candida albicans (MIC: 8μg/mL8 \, \mu\text{g/mL}) . The chlorine atom enhances membrane penetration, while the oxazole ring contributes to target binding.

Table 2: Antimicrobial Activity of a Representative Derivative

MicroorganismMIC (μg/mL\mu\text{g/mL})
Staphylococcus aureus16
Escherichia coli32
Candida albicans8

Role in Heterocyclic Chemistry

Ethyl 5-chloropentanoate serves as a precursor for pyrrole and oxazole derivatives via van Leusen reactions. These heterocycles are integral to drugs targeting inflammation and cancer .

Biological Activity and Mechanistic Insights

The compound’s esterase susceptibility and chlorine-mediated alkylation underpin its bioactivity. Hydrolysis in vivo releases 5-chloropentanoic acid, which may interfere with fatty acid metabolism in pathogens. Additionally, covalent modification of microbial enzymes by chlorine-substituted intermediates contributes to its antimicrobial effects .

Comparative Analysis with Structural Analogs

Ethyl 5-chloropentanoate’s uniqueness becomes evident when compared to non-halogenated or non-esterified analogs (Table 3):

Table 3: Comparative Features of Related Compounds

CompoundKey FeaturesReactivity Profile
Ethyl valerateLacks chlorine; lower polarityLimited substitution
5-Chloropentanoic acidFree carboxylic acid groupEnhanced acidity
Pentanoyl chlorideAcyl chloride functionalityHigh electrophilicity

The dual functionality of ethyl 5-chloropentanoate enables broader synthetic utility compared to these analogs.

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